N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound of notable interest in various scientific disciplines. This compound is structurally characterized by a blend of diverse functional groups, making it an intriguing subject for chemical research and industrial applications.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide serves as a key intermediate for the synthesis of more complex molecules, potentially with pharmaceutical properties.
Biology
The biological applications include studies on its effects on cellular processes due to its structural similarity to known bioactive molecules. Researchers might explore its potential as a modulator of enzyme activity or as a probe in biological assays.
Medicine
Medically, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities. Its interaction with specific biological targets can pave the way for drug development.
Industry
In industry, derivatives of this compound might be employed in the development of new materials or as catalysts in chemical reactions, given their unique functional properties.
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is an enzyme known as Janus kinase 2 (JAK2) . JAK2 is found in some receptors on the surface of cells and is involved in the production and growth of blood cells .
Mode of Action
The compound works by blocking JAK2 . In certain conditions like myelofibrosis, JAK2 is overactivated . By inhibiting JAK2, the compound can help regulate the production and growth of blood cells .
Biochemical Pathways
The inhibition of JAK2 affects the JAK-STAT signaling pathway , which is involved in many cellular processes, including cell growth, differentiation, and immune response . By blocking JAK2, the compound can disrupt this pathway, potentially leading to a decrease in the production and growth of blood cells .
Result of Action
By blocking JAK2 and disrupting the JAK-STAT signaling pathway, the compound can help regulate the production and growth of blood cells . This can lead to a decrease in symptoms associated with conditions like myelofibrosis, where JAK2 is overactivated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step reactions. Starting with the formation of the pyrazolo[3,4-d]pyrimidine core, one common method includes a cyclization reaction between a suitable aminopyrimidine and hydrazine derivatives. This is followed by N-alkylation to introduce the pyrrolidine ring. The next step involves the reaction of this intermediate with 2-bromoethyl benzo[d][1,3]dioxole-5-carboxamide under basic conditions to yield the final product.
Industrial Production Methods
For industrial production, optimization of these reactions is crucial to increase yield and purity. The use of high-throughput screening for optimal reaction conditions and the employment of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes substitution and cyclization reactions. It can participate in nucleophilic substitution reactions due to the presence of halides in some synthetic intermediates. Oxidation and reduction reactions might occur at the functional groups such as the pyrimidine ring or the dioxole moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Nucleophiles like amines and thiols under basic conditions.
Major Products Formed
Products of these reactions often include various derivatives with modified functional groups, potentially leading to new compounds with varied biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)-benzo[d][1,3]dioxole-5-carboxamide
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Highlighting Uniqueness
What sets N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide apart from these similar compounds is the incorporation of the pyrrolidine ring, which may confer unique steric and electronic properties. These variations can significantly affect the compound's reactivity, stability, and interaction with biological targets, highlighting its potential for distinct applications in scientific research and industry.
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c26-19(13-3-4-15-16(9-13)28-12-27-15)20-5-8-25-18-14(10-23-25)17(21-11-22-18)24-6-1-2-7-24/h3-4,9-11H,1-2,5-8,12H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTLTPZPVWIASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.